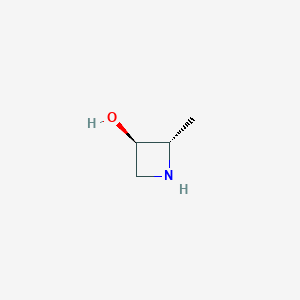

(2S,3R)-2-methylazetidin-3-ol

Description

Overview of Azetidines as Four-Membered Saturated Cyclic Amines

Azetidines, also known as azacyclobutanes, are four-membered saturated heterocyclic amines. medwinpublishers.comresearchgate.net This structural motif, an analogue of cyclobutane (B1203170) where one methylene (B1212753) unit is replaced by a nitrogen atom, is found in a variety of natural products and synthetic compounds with important biological functions. researchgate.net The defining feature of the azetidine (B1206935) ring is its significant ring-strain energy, estimated to be around 25.2-25.4 kcal/mol. researchgate.netrsc.org This value is intermediate between the highly strained and reactive aziridines (three-membered rings) and the more stable and less reactive pyrrolidines (five-membered rings). rsc.orgclockss.org This intermediate strain level endows azetidines with a unique combination of stability for handling and sufficient reactivity to be synthetically useful. rsc.orgrsc.org

Challenges Associated with the Synthesis of Azetidine Derivatives due to Ring Strain

The synthesis of azetidine derivatives is a well-known challenge in organic chemistry, primarily due to the inherent ring strain of the four-membered ring. medwinpublishers.comclockss.org The formation of the azetidine core is energetically unfavorable, making ring-closure reactions difficult. clockss.org Consequently, the development of general and versatile methods for constructing diversely substituted azetidines remains an active area of research. clockss.orgresearchgate.net Many established synthetic routes require pre-functionalized starting materials and may involve multiple steps. rsc.org Common strategies include intramolecular cyclization of 1,3-amino alcohols or 1,3-haloamines, as well as intermolecular [2+2] cycloadditions. researchgate.netrsc.org

Importance of Azetidine Scaffolds in Organic Synthesis and Medicinal Chemistry

Despite the synthetic hurdles, azetidine scaffolds are of considerable importance in both organic synthesis and medicinal chemistry. rsc.orgrsc.org They serve as valuable and versatile building blocks for the construction of more complex acyclic and heterocyclic structures. clockss.org The strained ring can undergo various ring-opening and ring-expansion reactions, providing access to a diverse range of chemical entities. clockss.org In medicinal chemistry, the rigid and defined three-dimensional structure of the azetidine ring is considered a "privileged scaffold". researchgate.net Its incorporation into drug molecules can lead to improved metabolic stability, enhanced binding affinity to biological targets, and favorable pharmacokinetic properties. longdom.org Notable examples of pharmaceuticals containing the azetidine moiety include the antihypertensive drug azelnidipine (B1666253) and the anticancer agent cobimetinib. rsc.org

Stereochemical Considerations in Azetidine Synthesis

The control of stereochemistry is a critical aspect of azetidine synthesis, as the biological activity of a molecule is often intrinsically linked to the specific three-dimensional arrangement of its substituents. clockss.orgresearchgate.net The development of stereoselective methods to produce enantiomerically pure azetidines is therefore of paramount importance. clockss.org Strategies to achieve this include the use of chiral starting materials, chiral catalysts, and asymmetric cyclization reactions. longdom.orgresearchgate.net The aza-Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is one of the key methods for synthesizing functionalized azetidines, and its stereochemical outcome has been a subject of detailed study. rsc.orgacs.org The ability to control both relative and absolute stereochemistry is crucial for accessing specific isomers like (2S,3R)-2-methylazetidin-3-ol for targeted applications.

Structure

3D Structure

Properties

IUPAC Name |

(2S,3R)-2-methylazetidin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO/c1-3-4(6)2-5-3/h3-6H,2H2,1H3/t3-,4+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIFJASJJDSEUFV-IUYQGCFVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CN1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H](CN1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

87.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2s,3r 2 Methylazetidin 3 Ol and Its Stereoisomers

General Strategies for Azetidine (B1206935) Ring Formation

The construction of the core azetidine skeleton can be achieved through various general methodologies, each with its own advantages and limitations.

A traditional and fundamental approach to azetidine synthesis involves the intramolecular cyclization of a linear precursor. researchgate.netresearchgate.net This method typically relies on a 4-exo-tet cyclization, where a nitrogen-containing nucleophile attacks an electrophilic carbon atom at the γ-position, displacing a leaving group to form the four-membered ring. nih.govscispace.combham.ac.uk While this strategy is conceptually straightforward, it is often hampered by the energetically unfavorable nature of forming a four-membered ring compared to five- or six-membered rings. researchgate.netresearchgate.net

Recent advancements have sought to overcome these limitations. For instance, lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃) has been shown to catalyze the highly regioselective 4-exo-tet cyclization of linear cis-3,4-epoxy amines to furnish azetidines in high yields. frontiersin.org This catalytic system demonstrates tolerance to a variety of functional groups, enhancing the utility of this cyclization strategy. frontiersin.orgfrontiersin.org

Intramolecular SN2 reactions are a cornerstone of azetidine synthesis. frontiersin.org This strategy involves a nucleophilic attack by a nitrogen atom on a carbon atom bearing a suitable leaving group, such as a halide or a sulfonate ester (e.g., mesylate, tosylate), within the same molecule. rsc.orgfrontiersin.org The success of this approach is contingent on the precursor being able to adopt a conformation that allows for efficient backside attack, leading to the formation of the strained ring.

This method has been applied in various contexts, including the cyclization of γ-haloalkyl-imines upon reduction bham.ac.uk and the ring closure of bromoalkane derivatives after an initial intermolecular C-H amination step. nsf.gov The intramolecular aminolysis of 3,4-epoxy amines, which can be viewed as a type of intramolecular SN2 reaction where the epoxide oxygen acts as the leaving group after protonation or Lewis acid activation, is another effective route to functionalized azetidines. frontiersin.orgfrontiersin.org

Cycloaddition reactions provide an efficient and direct pathway to the azetidine core, often constructing the ring and establishing stereocenters in a single step. elsevier.comnih.gov

[2+2] Cycloadditions: The aza Paternò-Büchi reaction, a [2+2] cycloaddition between an imine and an alkene, is a prominent method for azetidine synthesis. nih.govchemrxiv.org Recent developments have focused on visible-light-mediated versions of this reaction, using photocatalysts to enable the cycloaddition under mild conditions. chemrxiv.orgspringernature.com These methods can produce highly functionalized azetidines from readily available oximes or imines and alkenes. nih.govspringernature.com

[3+1] Cycloadditions: This approach involves the reaction of a three-atom component with a one-atom component to form the four-membered ring. An example is the enantioselective [3+1] cycloaddition of donor-acceptor aziridines with isocyanides, catalyzed by a chiral N,N'-dioxide/Mg(II) complex, which yields enantioenriched azetidines. acs.org Another strategy involves the reaction of rhodium-bound carbenes with strained methylene (B1212753) aziridines, resulting in a formal [3+1] ring expansion that produces highly substituted methylene azetidines with excellent regio- and stereoselectivity. nih.gov

These cycloaddition strategies are powerful tools for accessing diverse and complex azetidine structures that may be difficult to obtain through traditional cyclization methods. elsevier.com

Stereoselective and Regioselective Synthetic Routes

For a specific target like (2S,3R)-2-methylazetidin-3-ol, control over both the relative and absolute stereochemistry is paramount. This requires the use of stereoselective and regioselective synthetic methods.

A highly effective and stereoselective route to 3-hydroxyazetidines starts from 2,3-epoxyamines. researchgate.net The intramolecular cyclization of these precursors involves the nucleophilic attack of the amine onto one of the epoxide carbons. The key challenge in this transformation is to control the regioselectivity of the ring-opening, that is, whether the amine attacks the C2 or C3 position of the epoxide.

A novel and powerful method for controlling the regioselectivity in the cyclization of 2,3-epoxyamines employs magnesium bromide. researchgate.netresearchgate.netresearchgate.net This Lewis acid promotes the intramolecular cyclization to proceed with remarkable regio- and stereoselectivity. researchmap.jpacs.orgjst.go.jp

This methodology provides a stereocontrolled route to 3-hydroxyazetidines. Research by Karikomi et al. demonstrated the efficacy of this approach. researchgate.netresearchmap.jp

| Starting Epoxyamine | Product | Yield (%) |

|---|---|---|

| (2R,3R)-3,4-Epoxy-2-(dibenzylamino)pentane | (2S,3R)-1-Dibenzyl-3-hydroxy-2-methylazetidine | 75 |

| (2S,3S)-3,4-Epoxy-2-(dibenzylamino)pentane | (2R,3S)-1-Dibenzyl-3-hydroxy-2-methylazetidine | 70 |

The data in the table is based on findings related to the magnesium bromide-promoted cyclization of 2,3-epoxyamines, illustrating the stereochemical outcome of the reaction. researchgate.net

Synthesis of 3-Hydroxyazetidines from 2,3-Epoxyamines

Lanthanum (III) Catalyzed Intramolecular Regioselective Aminolysis of cis-3,4-Epoxy Amines

A notable method for constructing the azetidine ring involves the lanthanum (III) trifluoromethanesulfonate (La(OTf)₃)-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. nih.govfrontiersin.orgnih.govelsevierpure.com This approach provides a direct route to substituted azetidines, including those with a hydroxyl group, from acyclic precursors.

The key to this transformation is the ability of the lanthanum (III) catalyst to promote a C3-selective intramolecular aminolysis of the epoxide. nih.govfrontiersin.org This is in contrast to the reaction of trans-3,4-epoxy amines, which under similar conditions, undergo a C4-selective aminolysis to yield 3-hydroxypyrrolidines via a 5-endo-tet cyclization. nih.govfrontiersin.orgresearchgate.net The use of La(OTf)₃ is crucial as it chemoselectively activates the epoxide in the presence of the unprotected amine. researchgate.net

The reaction demonstrates good functional group tolerance, proceeding in high yields even with substrates containing acid-sensitive or Lewis basic moieties. nih.govfrontiersin.orgnih.gov For instance, the reaction has been successfully applied to substrates with various substituents, showcasing its versatility. nih.gov Computational studies suggest that the coordination of the lanthanum (III) catalyst to the substrate and/or the product is responsible for the observed regioselectivity difference between the cis and trans isomers. nih.govfrontiersin.org

Table 1: La(OTf)₃-Catalyzed Intramolecular Aminolysis of a cis-3,4-Epoxy Amine

| Entry | Substrate | Catalyst (mol%) | Solvent | Temp. | Time (h) | Product | Yield (%) | dr |

| 1 | cis-3,4-epoxy amine 1aa | La(OTf)₃ (10) | DCE | Reflux | 2.5 | Azetidine 2aa | 81 | >20:1 |

Data sourced from Kuriyama et al. researchgate.net

Rhodium-Catalyzed Ring Expansion Reactions

Rhodium-catalyzed reactions provide another powerful avenue for the synthesis of functionalized azetidines, often through ring expansion of smaller heterocyclic systems. These methods are particularly valuable for creating densely substituted azetidine scaffolds with high stereocontrol. nih.govnih.gov

A one-carbon ring expansion of bicyclic methylene aziridines using rhodium-bound carbenes offers an efficient route to highly substituted methylene azetidines. nih.govresearchgate.net This formal [3+1] ring expansion proceeds with excellent regio- and stereoselectivity. nih.gov The reaction is notable for its ability to set adjacent functionalized stereocenters, including vicinal tertiary-quaternary and even quaternary-quaternary centers. nih.govresearchgate.net The process involves the reaction of a strained bicyclic methylene aziridine (B145994) with a rhodium-bound carbene, generated from a diazo compound. nih.govnih.gov This transformation is synthetically impressive as it forges new carbon-carbon and carbon-nitrogen bonds in a single step. nih.gov

The mechanism of the rhodium-catalyzed ring expansion is believed to proceed through the formation of an aziridinium (B1262131) ylide intermediate. nih.govnih.govnih.gov The nucleophilic nitrogen of the aziridine attacks the electrophilic rhodium carbene, generating the ylide. nih.govchemrxiv.org The unique strain and rigid structure of the bicyclic methylene aziridine are crucial, as they steer the reaction towards a ring-opening/ring-closing cascade, rather than competing pathways like cheletropic elimination that are common with less strained aziridines. nih.gov

A key feature of this methodology is the efficient transfer of chirality from the starting allene (B1206475) substrate to the azetidine product. nih.gov Computational and experimental studies indicate that the reaction proceeds via a concerted, asynchronous nih.gov-Stevens-type rearrangement of the aziridinium ylide. nih.gov The stereochemical outcome is determined during the initial formation of the ylide, and this chirality is transferred with high fidelity to the final azetidine product. nih.govacs.org This stereospecificity underscores the controlled nature of the rearrangement. chemrxiv.orgmdpi.com

Table 2: Rhodium-Catalyzed Ring Expansion of a Bicyclic Methylene Aziridine

| Entry | Aziridine | Diazo Compound | Catalyst | Product | Yield (%) | dr |

| 1 | 1a | 2a | Rh₂(OAc)₄ | 3aa | 75 | >19:1 |

Data sourced from Eshon et al. and Schomaker et al. nih.govchemrxiv.org

Diastereoselective Synthesis from Simple Building Blocks (e.g., Oxiranes)

The construction of azetidines from simple, readily available building blocks like oxiranes represents a versatile and scalable approach. acs.orgnih.govresearchgate.net This strategy allows for the regio- and diastereoselective formation of the strained four-membered ring.

A two-step method has been developed for the synthesis of 2-arylazetidines from substituted oxiranes. acs.orgnih.govresearchgate.netnih.gov A key step in this process is the use of a superbase, such as a mixture of lithium diisopropylamide (LiDA) and potassium tert-butoxide (KOR), to induce the cyclization. acs.orgnih.gov This LiDA-KOR superbase is effective in promoting the formation of the strained four-membered azetidine ring over the thermodynamically more favorable five-membered pyrrolidine (B122466) ring. acs.orgnih.govresearchgate.net The reaction is kinetically controlled, and the use of the superbase is critical for achieving the desired regioselectivity, with the reaction occurring exclusively at the benzylic position of the intermediate. acs.orgnih.gov Even weakly stabilizing groups on the carbanion are sufficient to direct the cyclization when a superbase is employed. beilstein-journals.orgnih.gov

Table 3: LiDA-KOR Induced Azetidine Formation from an Oxirane Derivative

| Entry | Substrate | Base | Solvent | Temp. (°C) | Product | Yield (%) |

| 1 | Oxiranylmethyl-benzylamine derivative 2 | LiDA-KOR | THF | -78 | 2-Arylazetidine 1 | Moderate to Good |

Synthesis via Azetidinone Intermediates

The use of azetidin-3-one (B1332698) as a core intermediate provides a versatile platform for the synthesis of 2,3-disubstituted azetidin-3-ols. This approach hinges on the sequential, controlled introduction of substituents onto the four-membered ring.

Regio- and Stereoselective Alkylation at C-4 of 1-Alkyl-2-substituted Azetidin-3-ones

A key strategy for synthesizing 2,4-disubstituted azetidin-3-ones involves the regio- and stereoselective alkylation of a pre-existing 2-substituted azetidin-3-one. researchgate.netresearchgate.net This process is exemplified by the work on 1-benzhydryl-2-(methoxymethyl)azetidin-3-one. researchgate.net To direct the alkylation to the C-4 position, the ketone at C-3 is first converted into an imine. researchgate.netresearchgate.net

The imination of the azetidin-3-one, followed by deprotonation, generates a lithium azaenolate intermediate. researchgate.net This intermediate is then subjected to alkylation under kinetically controlled conditions. researchgate.netresearchgate.net This method results in the formation of 4-alkyl-1-benzhydryl-2-methoxymethylazetidin-3-ones where the substituents at the C-2 and C-4 positions are predominantly in a cis configuration. researchgate.netresearchgate.net The stereochemistry of the final products has been confirmed through single-crystal X-ray diffraction analysis. researchgate.net

| Starting Material | Reaction Steps | Alkylating Agent | Product | Key Outcome |

|---|---|---|---|---|

| 1-Benzhydryl-2-(methoxymethyl)azetidin-3-one | 1. Imination 2. Alkylation (Kinetic Control) 3. Hydrolysis | Ethyl Iodide or Propyl Iodide | 4-Alkyl-1-benzhydryl-2-(methoxymethyl)azetidin-3-one | Predominantly cis stereochemistry between C-2 and C-4 substituents. |

Reduction of Azetidin-3-ones to Azetidin-3-ols

Following the successful alkylation at C-4, the ketone functional group of the azetidin-3-one intermediate is reduced to afford the corresponding azetidin-3-ol (B1332694). researchgate.netresearchgate.net This reduction step is crucial for arriving at the target alcohol structure. For instance, the reduction of the newly formed cis-4-alkyl-1-benzhydryl-2-methoxymethylazetidin-3-ones yields the corresponding 4-alkyl-1-benzhydryl-2-methoxymethylazetidin-3-ols. researchgate.net The reduction can lead to a mixture of diastereomeric alcohols (all-cis and trans,trans). researchgate.net

In other systems, highly diastereoselective reductions have been achieved. For example, the reduction of a silyl-substituted, fused azetidin-3-one with L-selectride yields the corresponding secondary alcohol with excellent diastereomeric ratio (dr). nih.gov This highlights that the choice of reducing agent and the substitution pattern of the azetidinone ring are critical for controlling the stereochemistry of the resulting hydroxyl group.

Approaches to this compound and its Closely Related Enantiomers/Derivatives

Direct and enantioselective syntheses of this compound and its derivatives have been developed from various chiral or acyclic precursors.

Preparation from Substituted Butanols (e.g., 2,3-dibromobutan-1-ol)

A documented synthesis of this compound involves starting from a substituted butanol. google.com One specific patent describes a process beginning with but-2-en-1-ol. google.com The synthesis proceeds through a multi-step sequence to construct the chiral azetidine ring. The use of precursors like 2,3-dibromobutan-1-ol (B14173603) is also noted in the context of synthesizing this target molecule. google.com This approach leverages the inherent stereochemistry of the butanol backbone to establish the desired stereocenters in the final azetidinol (B8437883) product.

Conversion of (2R,3S)-1-Benzhydryl-2-methylazetidin-3-ol through Activated Alcohol Intermediates

Stereochemical inversion at the C-3 position is a viable strategy to convert one diastereomer of a 2-methylazetidin-3-ol (B3247528) into another. To convert (2R,3S)-1-benzhydryl-2-methylazetidin-3-ol to the (2S,3R) diastereomer, the hydroxyl group must be transformed into a good leaving group, which facilitates a subsequent nucleophilic substitution with inversion of configuration (an Sₙ2 reaction).

This is typically achieved by activating the alcohol, for example, by converting it into a mesylate. The compound (2S,3R)-1-(diphenylmethyl)-2-methyl-3-(methylsulfonyloxy)azetidine is a known derivative prepared from the corresponding alcohol. lookchem.com Applying this principle, the (2R,3S)-alcohol can be treated with methanesulfonyl chloride to form the corresponding (2R,3S)-mesylate. Subsequent reaction with a nucleophile, such as acetate, followed by hydrolysis, would proceed with inversion of stereochemistry at C-3, yielding the desired (2S,3R)-alcohol. This inversion is a classic and powerful method for accessing less-readily available stereoisomers. lookchem.com

Cyclization of Chiral Perhydro-1,3-benzoxazines to Azetidin-3-ol Derivatives

A photochemical approach, known as the Yang photocyclization, provides an elegant route to enantiopure 2,3-disubstituted azetidin-3-ol derivatives. nih.govacs.orgacs.org This methodology starts with chiral perhydro-1,3-benzoxazines, which are prepared from chiral sources like (-)-8-aminomenthol. acs.org These precursors, when substituted with a 2-acyl group and a 3-allyl or 3-benzyl group, undergo intramolecular hydrogen abstraction upon irradiation, leading to cyclization. nih.govacs.org

The diastereoselectivity of this cyclization is highly dependent on the substituent on the nitrogen atom of the benzoxazine (B1645224) ring. nih.govresearchgate.net

N-allyl-substituted derivatives yield two of the four possible diastereomers with moderate to good diastereomeric excess. acs.org

N-benzyl-substituted derivatives exhibit complete diastereoselectivity, leading to a single diastereomeric product. acs.orgacs.org

After the cyclization, the chiral auxiliary (the menthol (B31143) appendage) is eliminated to furnish the enantiopure 2,3-disubstituted azetidin-3-ol derivatives. nih.govacs.org

| Precursor Type | Reaction Type | Key Feature | Product |

|---|---|---|---|

| Chiral 2-acyl-3-allyl-perhydro-1,3-benzoxazine | Yang Photocyclization | Yields two of four possible diastereomers. | 2,3-disubstituted azetidin-3-ol derivative |

| Chiral 2-acyl-3-benzyl-perhydro-1,3-benzoxazine | Yang Photocyclization | Totally diastereoselective, yielding a single diastereomer. | 2,3-disubstituted azetidin-3-ol derivative |

Synthesis of Azetidine Iminosugars

Azetidine iminosugars represent a unique class of polyhydroxylated azetidines that are structural analogues of monosaccharides, where the ring oxygen is replaced by a nitrogen atom. Their structural similarity to sugars allows them to interact with carbohydrate-processing enzymes, leading to potential therapeutic applications. The synthesis of these compounds often involves intricate stereocontrolled methodologies.

One prominent strategy for constructing the azetidine ring of iminosugars involves the intramolecular cyclization of appropriately functionalized sugar precursors. For instance, a method has been developed utilizing the conversion of 1,2:5,6-di-O-isopropylidene-3-oxo-α-D-glucofuranose into a 3-azido-3-deoxy-3-C-formyl derivative. This intermediate can then be transformed into a 5-O-tosyl or 5-O-mesyl derivative. Subsequent intramolecular nucleophilic displacement by the in-situ-generated 3-amino group affords the key azetidine ring skeleton. rsc.org Hydrolysis of the protecting groups then yields the target azetidine iminosugars. rsc.org

Another approach involves the cyclization of ditriflates derived from furanosides and pyranosides. For example, the reaction of a cis-2,4-di-O-triflate pyranoside derived from D-glucose with benzylamine (B48309) can produce a bicyclic azetidine intermediate. acs.org This strategy has been shown to be effective for creating iminosugar azetidines and provides a general route to enantiomerically pure and highly functionalized azetidines. acs.org

Furthermore, polyhydroxylated bicyclic azetidines, a novel class of iminosugar mimics, have been synthesized through a stereodivergent route. rsc.org This method relies on a common bicyclic β-lactam precursor, which is formed via a cationic Dieckmann-type reaction followed by desaturation. Subsequent substrate-controlled diastereoselective oxidations allow for the divergent synthesis of these complex iminosugar analogues. rsc.org

The synthesis of azetidine iminosugars can also be achieved through 1,3-dipolar cycloaddition reactions of nitrones with α,β-unsaturated sugar aldonolactones. academie-sciences.fr This strategy typically involves the hydrogenolysis of the resulting N-O bond, followed by intramolecular alkylation of the nitrogen atom to construct the azetidine ring. academie-sciences.fr The stereoselectivity of this approach is often high, providing a reliable method for introducing desired functionalities. academie-sciences.fr

These diverse synthetic strategies highlight the versatility of chemical methods available for accessing the unique and potentially bioactive structures of azetidine iminosugars.

Enantiopure Synthesis Strategies for this compound

The enantiopure synthesis of this compound, a chiral substituted azetidine, is a significant challenge in organic synthesis due to the strained nature of the four-membered ring and the presence of two contiguous stereocenters. Several strategies have been developed to achieve high stereoselectivity.

One common approach utilizes chiral starting materials from the "chiral pool." For instance, the amino acid (2S,3R)-(-)-threonine, which possesses the desired stereochemistry at the two carbon centers, serves as a valuable precursor. sigmaaldrich.com The synthesis involves the protection of the amino and carboxyl groups, followed by the reduction of the carboxylic acid to a primary alcohol. Activation of this alcohol (e.g., as a tosylate or mesylate) facilitates an intramolecular nucleophilic substitution by the nitrogen atom to form the azetidine ring.

Another strategy involves the stereoselective reduction of a corresponding azetidin-3-one. The synthesis of chiral cis-2,4-disubstituted azetidin-3-ones can be achieved as single diastereoisomers from N-protected amino acids using a highly stereoselective copper carbenoid N-H insertion reaction of diazoketones. researchgate.net Subsequent reduction of the ketone functionality can then provide the desired azetidin-3-ol. The choice of reducing agent and reaction conditions is crucial for controlling the stereochemical outcome at the C-3 position.

Furthermore, a straightforward synthesis of 3-substituted azetidinic amino acids has been reported. arkat-usa.org This method involves the chlorination of enantiomerically pure N,N-disubstituted β-amino alcohols with thionyl chloride, leading to a mixture of regioisomeric β-amino chlorides. arkat-usa.org Heating this mixture in DMF equilibrates it to the more stable regioisomer, which then undergoes intramolecular anionic ring-closure to yield fully protected, enantiomerically and diastereomerically pure 2,3-cis-disubstituted azetidinic amino acids. arkat-usa.org

The reaction of aziridinecarboxylic acids with thiols in aqueous solution has also been explored. researchgate.net This reaction proceeds with ring-opening of the unactivated aziridinecarboxylic acids, predominantly at the C-2 position with inversion of configuration, offering a route for the stereoselective synthesis of β-amino acid derivatives which can be precursors to substituted azetidines. researchgate.net

These enantiopure synthesis strategies, summarized in the table below, provide access to specific stereoisomers of 2-methylazetidin-3-ol, which are valuable building blocks in medicinal chemistry and drug discovery.

| Starting Material/Precursor | Key Reaction Step(s) | Stereochemical Control | Reference(s) |

| (2S,3R)-(-)-Threonine | Protection, reduction, activation, intramolecular cyclization | Chiral pool | sigmaaldrich.com |

| N-protected amino acids | Copper carbenoid N-H insertion, stereoselective reduction | Diastereoselective insertion and reduction | researchgate.net |

| Simple building blocks | Kinetically controlled regio- and diastereoselective ring formation | Kinetic control | semanticscholar.orgnih.gov |

| N,N-disubstituted β-amino alcohols | Chlorination, thermal equilibration, intramolecular anionic ring-closure | Chiral starting material, stereospecific cyclization | arkat-usa.org |

| Aziridinecarboxylic acids | Ring-opening with thiols | Stereospecific ring-opening | researchgate.net |

Table 1. Enantiopure Synthesis Strategies for this compound

Reactivity and Chemical Transformations of 2s,3r 2 Methylazetidin 3 Ol Scaffolds

Ring-Opening Transformations of Azetidine (B1206935) Derivatives

The considerable ring strain in azetidines makes them prime candidates for nucleophilic ring-opening reactions. researchgate.netrsc.org These transformations can lead to highly substituted acyclic amines or larger ring systems. researchgate.net For instance, the reduction of β-lactams (azetidin-2-ones) can sometimes result in the opening of the strained four-membered ring, especially when Lewis acids are present and the azetidine nucleus has electron-rich substituents. rsc.org

In a related example, the reactivity of a 2-methyl-azetidine derivative was altered by changing a substituent. When a trifluoromethyl group was present, the azetidine was stable. However, replacing it with a methyl group led to a different reaction pathway. The 2-methyl-azetidine, upon reacting with benzyl (B1604629) bromide, formed an intermediate azetidinium salt. This salt was then opened by the bromide ion, with the nucleophile attacking at the C2 position under thermodynamic control. bham.ac.uk This highlights how the electronic nature of substituents can influence the stability and ring-opening susceptibility of the azetidine core.

Functionalization of the Azetidine Ring System

α-Lithiation and Subsequent Electrophile Trapping for Diastereoselective Functionalization

A powerful method for introducing substituents onto the azetidine ring is through α-lithiation followed by trapping with an electrophile. uni-muenchen.deuni-muenchen.de This approach allows for the creation of more complex azetidine derivatives from a pre-existing heterocyclic core. mdpi.comuniba.it The success of this strategy often relies on the presence of an N-protecting group, such as a tert-butoxycarbonyl (Boc) or thiopivaloyl group, which facilitates the exclusive removal of a proton at the carbon adjacent to the nitrogen (the α-position). mdpi.comuniba.it

For example, N-thiopivaloylazetidin-3-ol has been successfully subjected to α-lithiation using s-butyllithium (s-BuLi), followed by reaction with various electrophiles to produce 2-substituted 3-hydroxyazetidines with good diastereoselectivity. uni-muenchen.de Interestingly, the stereochemical outcome was dependent on the electrophile used, with deuteration leading to the cis-isomer as the major product. uni-muenchen.de The presence of the free hydroxyl group necessitated the use of excess s-BuLi to achieve the desired transformation. uni-muenchen.de

| Electrophile | Product | Yield (%) | Diastereomeric Ratio (cis:trans) | Reference |

|---|---|---|---|---|

| D2O | 2-Deutero-N-thiopivaloylazetidin-3-ol | - | cis major | uni-muenchen.de |

| Alkyl halides | 2-Alkyl-N-thiopivaloylazetidin-3-ol | Good | - | uni-muenchen.de |

| Carbonyl compounds | 2-(1-Hydroxyalkyl)-N-thiopivaloylazetidin-3-ol | Good | Mixture of epimers | uni-muenchen.de |

N-Arylation via Buchwald-Hartwig Couplings and SNAr Reactions

The introduction of an aryl group onto the nitrogen atom of the azetidine ring is a common and important transformation. Two powerful methods for achieving this are the Buchwald-Hartwig amination and nucleophilic aromatic substitution (SNAr) reactions. uni-muenchen.deuni-muenchen.de

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide or triflate. wikipedia.orgorganic-chemistry.org This reaction is known for its broad substrate scope and functional group tolerance. wikipedia.org The mechanism involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation, and finally reductive elimination to form the N-aryl product. wikipedia.org The choice of phosphine (B1218219) ligand is crucial for the success of the reaction, with bulky and electron-rich ligands often providing the best results. rug.nl

Nucleophilic aromatic substitution (SNAr) offers an alternative route to N-arylated azetidines. wikipedia.orgbyjus.com This reaction occurs when an aromatic ring is substituted with strong electron-withdrawing groups (such as nitro groups) at positions ortho or para to a leaving group (like a halide). wikipedia.orglibretexts.org The azetidine acts as a nucleophile, attacking the electron-deficient aromatic ring and displacing the leaving group. wikipedia.orgmasterorganicchemistry.com The reaction typically proceeds through a two-step addition-elimination mechanism involving a negatively charged Meisenheimer intermediate. libretexts.orgstrath.ac.uk

Transformation into Diverse Heterocyclic Structures via Ring Infringement

The strained nature of the azetidine ring makes it a useful precursor for the synthesis of other heterocyclic systems through ring expansion reactions. rsc.orgclockss.org These transformations can lead to the formation of five-, six-, or even larger-membered rings. clockss.org

One common strategy involves the rearrangement of activated azetidine derivatives. For example, treatment of certain azetidines with specific reagents can induce a ring expansion to form piperidin-4-ones, which are themselves valuable building blocks for other biologically active compounds. rsc.org

Nucleophilic Aromatic Substitution Reactions Involving Azetidine Scaffolds

As mentioned previously, the azetidine nitrogen can act as a nucleophile in SNAr reactions. google.com This reactivity is particularly useful for attaching the azetidine scaffold to electron-deficient aromatic or heteroaromatic rings. nih.gov For an SNAr reaction to proceed, the aromatic ring must be activated by the presence of electron-withdrawing groups. byjus.compressbooks.pub

Role of 2s,3r 2 Methylazetidin 3 Ol As a Chiral Building Block in Advanced Organic Synthesis

Utilization as a Chiral Building Block in the Synthesis of Complex Organic Molecules

(2S,3R)-2-methylazetidin-3-ol and its derivatives are extensively used as chiral synthons in the asymmetric synthesis of intricate organic molecules. lookchem.com The inherent chirality of this azetidine (B1206935) derivative allows for the creation of enantiomerically pure compounds, a critical requirement in the development of pharmaceuticals and other bioactive molecules. bham.ac.uk The synthetic utility of this compound stems from the ability to functionalize the azetidine ring and its substituents in a regio- and stereoselective manner. researchgate.net

The presence of both a nucleophilic secondary amine and a hydroxyl group allows for a variety of chemical transformations. The nitrogen atom can be protected with groups like benzhydryl, which can later be removed to allow for further functionalization. lookchem.combldpharm.com The hydroxyl group can be activated, for instance by conversion to a mesylate, to facilitate nucleophilic substitution reactions, thereby introducing further complexity to the molecule. nih.gov This versatility makes this compound a key intermediate in multi-step syntheses of complex targets. lookchem.com

Table 1: Key Transformations of this compound in Organic Synthesis

| Starting Material | Reagents | Product Type | Application |

| (2R,3S)-1-benzhydryl-2-methylazetidin-3-ol | Methanesulfonyl chloride, Triethylamine | Activated alcohol (mesylate) | Intermediate for nucleophilic substitution |

| This compound hydrochloride | Various amines, Palladium catalysts | N-arylated azetidines | Synthesis of bioactive compounds |

| This compound | Dichloro-pyrimidines/pyridines, Base | Substituted azetidinyl-pyrimidines/pyridines | Pharmaceutical intermediates |

Integration into Polycyclic and Fused Ring Systems

The rigid framework of this compound serves as an excellent starting point for the construction of polycyclic and fused ring systems. google.com These complex structures are often found in natural products and medicinally important compounds. The synthesis of such systems can be achieved through various strategies, including intramolecular cyclization reactions and multi-component reactions where the azetidine ring is a key component. nih.govinflibnet.ac.in

One approach involves the initial functionalization of the azetidine nitrogen and the hydroxyl group, followed by a ring-closing metathesis or other cyclization reaction to form a larger ring fused to the azetidine core. The stereochemistry of the substituents on the azetidine ring directs the stereochemical outcome of the newly formed rings. The synthesis of polycyclic aromatic compounds often involves palladium-catalyzed cross-coupling reactions, where a functionalized azetidine derivative can be coupled with other cyclic precursors. researchgate.netbeilstein-journals.org

Application in the Synthesis of Molecular Scaffolds for Specific Targets

The unique three-dimensional shape and chemical properties of this compound make it an ideal scaffold for the design and synthesis of molecules that can interact with specific biological targets.

Incorporation into Disubstituted Pyrazole (B372694) Compounds

This compound has been successfully incorporated into a variety of disubstituted pyrazole compounds, many of which are being investigated for their therapeutic potential. google.comgoogleapis.com In these molecules, the azetidine ring is typically attached to a pyrimidine (B1678525) or pyridine (B92270) core, which is in turn substituted with a pyrazole ring. google.com

A general synthetic route involves the reaction of a di-halogenated pyrimidine or pyridine with a pyrazole derivative, followed by the substitution of the remaining halogen with this compound. google.com The resulting compounds feature a complex heterocyclic system where the stereochemistry of the azetidine moiety is preserved.

Table 2: Examples of Disubstituted Pyrazole Compounds Incorporating this compound

| Compound Name | Core Heterocycle | Application | Reference |

| (2S,3R)-1-[4-[1-(azetidin-3-yl)pyrazol-4-yl]-6-(trifluoromethyl)pyrimidin-2-yl]-2-methyl-azetidin-3-ol | Pyrimidine | Therapeutic agent | google.com |

| 2-[(2S,3R)-3-hydroxy-2-methyl-azetidin-1-yl]-6-[1-(4-piperidyl)pyrazol-4-yl]-4-(trifluoromethyl)pyridine-3-carbonitrile | Pyridine | Therapeutic agent | google.com |

| (2S,3R)-2-methyl-1-[4-[1-(1-methylazetidin-3-yl)pyrazol-4-yl]-6-(trifluoromethyl)pyrimidin-2-yl]azetidin-3-ol | Pyrimidine | Therapeutic agent | google.com |

Synthesis of Leucine-Rich Repeat Kinase Inhibitors

A significant application of this compound is in the synthesis of inhibitors for Leucine-Rich Repeat Kinase 2 (LRRK2). nih.govrsc.orgbiorxiv.orgbiorxiv.org Mutations leading to the hyperactivity of LRRK2 are associated with an increased risk of Parkinson's disease, making it a key therapeutic target. biorxiv.orgbiorxiv.org

In the design of LRRK2 inhibitors, the this compound moiety is often incorporated to improve properties such as potency, selectivity, and metabolic stability. nih.gov For example, in the development of pyrrolo[2,3-d]pyrimidine-derived LRRK2 inhibitors, the introduction of a (2R)-2-methylpyrrolidin-1-yl group led to a significant increase in potency. nih.gov Similarly, the stereospecific synthesis of next-generation EGFR mutant inhibitors has utilized (2R,3S)-1-benzhydryl-2-methylazetidin-3-ol as a key chiral building block. nih.gov The synthesis of these inhibitors often involves the coupling of the azetidine derivative with a core heterocyclic structure, such as a picolinamide (B142947) or a pyrimidine. rsc.org

Table 3: this compound in the Synthesis of LRRK2 Inhibitors

| Inhibitor Scaffold | Key Synthetic Step | Targeted Disease | Reference |

| Picolinamide | Nucleophilic substitution of a chloro-pyridine with (2R,3S)-2-methylazetidin-3-ol | Parkinson's Disease | rsc.org |

| Pyrrolo[2,3-d]pyrimidine | Optimization of fragment hits with chiral amines | Parkinson's Disease | nih.gov |

| Pyrimidine | Coupling of a dichloropyrimidine with the azetidine derivative | Cancer (EGFR mutants) | nih.gov |

Theoretical and Computational Investigations of 2s,3r 2 Methylazetidin 3 Ol and Azetidine Ring Systems

Computational Studies on Ring Strain and Stability of Azetidines

The four-membered azetidine (B1206935) ring is characterized by significant ring strain, a consequence of the deviation of its bond angles from the ideal tetrahedral geometry. This inherent strain is a key determinant of the ring's reactivity and stability. Computational studies have been instrumental in quantifying this strain and understanding its implications.

The reactivity of azetidines is largely driven by their considerable ring strain, estimated to be around 25.4 kcal/mol. rsc.org This strain makes them more reactive than their five-membered pyrrolidine (B122466) counterparts but significantly more stable and easier to handle than the highly strained three-membered aziridines. rsc.org Quantum chemical calculations have shown that in ring-formation reactions, the formation of the strained four-membered azetidine ring can be kinetically favored over the thermodynamically more stable five-membered pyrrolidine ring under specific conditions. nih.gov For instance, density functional theory (DFT) calculations have demonstrated that while pyrrolidine derivatives are thermodynamically more stable than azetidine derivatives, the kinetic control of certain reactions allows for the selective formation of the four-membered ring. acs.org

The stability of substituted azetidines can be influenced by the nature and position of the substituents. Computational models have been developed to predict the stability of various azetidine derivatives. For example, studies on N-substituted aryl azetidines have revealed that their stability is influenced by the electronic properties of the aryl substituent. nih.gov Computational analysis of pKa values has shown that azetidines linked to conjugated heteroaryls exhibit enhanced chemical stability. nih.gov Furthermore, the introduction of specific structural motifs, such as in 1,3,3-trinitroazetidine (B1241384) (TNAZ), can lead to highly energetic materials where the ring strain contributes to their energetic performance. rsc.org

| Comparison | Energy Difference (kJ mol–1) | Reference |

|---|---|---|

| cis-Pyrrolidine vs. cis-Azetidine | 80.2 | acs.org |

| trans-Pyrrolidine vs. trans-Azetidine | 63.0 | acs.org |

| cis-Azetidine vs. trans-Azetidine | 25.3 | acs.org |

| cis-Pyrrolidine vs. trans-Pyrrolidine | 8.1 | acs.org |

Conformational Analysis of Azetidine Derivatives

The puckered nature of the azetidine ring gives rise to distinct conformational isomers. Computational methods are essential for exploring the potential energy surface of these molecules and identifying their preferred conformations.

DFT calculations have been employed to investigate the conformational preferences of various azetidine derivatives. mdpi.com For 3,3-substituted azetidines, spectral analysis, including 1H-NMR, has revealed broadened signals for the methylene (B1212753) protons of the ring, which is indicative of conformational dynamics in solution. nih.gov The conformational behavior is influenced by factors such as the nature of the substituents on the ring and the surrounding solvent environment. Computational modeling can simulate these effects and predict the most stable conformers.

Vibrational Circular Dichroism (VCD) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful experimental techniques for probing the three-dimensional structure of chiral molecules. When combined with computational simulations, they provide a robust approach for the conformational analysis of azetidine derivatives.

VCD spectroscopy, which measures the differential absorption of left and right circularly polarized infrared light, is particularly sensitive to the absolute configuration and conformation of chiral molecules. nih.govnih.gov DFT calculations are used to simulate the VCD spectra of different possible conformers. By comparing the calculated spectra with the experimental VCD spectrum, the dominant conformation in solution can be determined. mdpi.com This combined experimental and theoretical approach provides detailed insights into the subtle conformational aspects of these molecules. nih.gov

NMR spectroscopy provides information about the connectivity and spatial arrangement of atoms within a molecule. For azetidine derivatives, 1H and 15N NMR chemical shifts are sensitive to the ring conformation. nih.gov Computational methods can predict these chemical shifts for different conformers, and the agreement between the calculated and experimental values can be used to validate the predicted conformational preferences.

Quantum Chemical Calculations of Reaction Mechanisms

Quantum chemical calculations are indispensable for elucidating the detailed mechanisms of chemical reactions, including those involved in the synthesis and transformation of azetidines. These calculations can map out the entire reaction pathway, identifying reactants, products, intermediates, and transition states.

Many synthetic routes to azetidines involve ring-forming reactions where issues of regioselectivity and stereoselectivity are paramount. Quantum chemical calculations have been successfully applied to understand and predict the outcomes of these reactions.

For instance, in the synthesis of 2-arylazetidines from oxiranes, DFT calculations have been used to explain the observed regio- and diastereoselectivity. nih.govacs.orgsemanticscholar.org These studies have shown that the reaction is kinetically controlled, with the transition state leading to the trans-azetidine being lower in energy than the one leading to the cis-isomer. acs.org The calculations provided a quantum mechanical explanation for Baldwin's rules in the context of oxirane ring-opening. semanticscholar.org Similarly, computational studies have been used to understand the regioselectivity in the palladium-catalyzed ring-opening cross-coupling of aziridines, where the calculations identified the ring-opening step as being determinative for both regioselectivity and stereospecificity. acs.org

By calculating the energies of all species along a reaction coordinate, a detailed energy profile can be constructed. This profile reveals the activation energies associated with different reaction pathways, allowing for a quantitative understanding of the reaction kinetics.

In the context of azetidine synthesis, computational studies have been used to calculate the energy profiles for the ring-closure step, comparing the formation of the four-membered azetidine with the five-membered pyrrolidine. researchgate.net These calculations revealed that while the pyrrolidine is the thermodynamically favored product, the activation barrier for the formation of the trans-azetidine is the lowest, explaining its formation under kinetic control. acs.org The geometries of the transition states have also been optimized, providing insights into the structural factors that govern the reaction's outcome. researchgate.net For example, the calculated transition state structures for the formation of 2-arylazetidines showed that the stereochemical outcome is dictated by the steric hindrance of the substituents. acs.org

| Transition State | ΔH‡ (kJ mol–1) | ΔG‡ (kJ mol–1) | Reference |

|---|---|---|---|

| trans-Azetidine (1d-H+-t) | 50.5 | 58.0 | semanticscholar.org |

| cis-Azetidine (1d-H+-c) | 65.6 | 67.7 | semanticscholar.org |

| trans-Pyrrolidine (10d-H+-t) | 70.8 | 79.4 | semanticscholar.org |

| cis-Pyrrolidine (10d-H+-c) | 77.1 | 80.8 | semanticscholar.org |

Computational Modeling of Ring Opening Processes

The inherent ring strain of azetidines makes them susceptible to ring-opening reactions. Computational modeling has been employed to investigate the mechanisms of these processes, providing insights into their feasibility and selectivity.

Studies on the acid-mediated intramolecular ring-opening of N-substituted azetidines have utilized computational methods to understand the decomposition mechanism. nih.govacs.org These studies have shown that the propensity for ring-opening is related to the pKa of the azetidine nitrogen. nih.gov Computational modeling can also be used to predict the regioselectivity of nucleophilic ring-opening reactions. For instance, DFT analysis of the phenonium-ion-mediated ring opening of unsymmetrical aziridines has provided insights into the regioselectivity of the ring-opening step. nih.gov

Effects of Electron Transfer on Ring Opening Energetics

The inherent ring strain of the azetidine core, a four-membered heterocycle, governs its reactivity and susceptibility to ring-opening reactions. rsc.org Computational studies, particularly those employing Density Functional Theory (DFT), have become instrumental in elucidating the energetics and mechanisms of these transformations. The cleavage of the N–C σ bond in azetidines is a critical step that, while less explored than in highly strained aziridines, is achievable under specific conditions that facilitate electron transfer or charge separation. rsc.org

Photochemical methods offer a powerful strategy for initiating ring-opening reactions by accessing high-energy intermediates. For instance, the Norrish–Yang cyclization can be used to form azetidinol (B8437883) intermediates from α-aminoacetophenones. beilstein-journals.org This process involves a 1,5-hydrogen abstraction followed by ring closure via a 1,4-biradical intermediate. beilstein-journals.org The resulting azetidinol, possessing significant strain energy, can then undergo ring-opening. Computational studies suggest that the energetics of this subsequent ring-opening are highly dependent on the electronic nature of the reactants. For example, the addition of electron-deficient ketones can facilitate the cleavage of the azetidine ring. beilstein-journals.org Mechanistic investigations propose that protonation of the azetidine nitrogen, a process influenced by the local electronic environment, precedes nucleophilic attack and subsequent ring opening. beilstein-journals.org

Similarly, computational models have been employed to understand the preference for specific cyclization pathways that form the azetidine ring, which in turn influences its stability and propensity for ring-opening. DFT calculations have been used to rationalize the preference for a 4-exo-dig cyclization over a 5-endo-dig pathway in radical cyclizations of ynamides to form azetidines. nih.gov These studies highlight the critical role of substituents on the nitrogen atom and adjacent carbons in modulating the electronic structure and, consequently, the reaction energetics. nih.gov The stability of the azetidine ring is also influenced by N-substituents, which can lead to acid-mediated intramolecular ring-opening decomposition via nucleophilic attack from a pendant group. acs.org Understanding these electronic effects is crucial for designing stable azetidine scaffolds or for intentionally promoting strain-release reactions. beilstein-journals.org

Below is a table summarizing computational approaches used to study azetidine ring energetics:

| Computational Method | System Studied | Key Finding |

| DFT Calculations | Radical cyclization of ynamides | Rationalized the preference for 4-exo-dig cyclization over the 5-endo-dig pathway to form azetidines. nih.gov |

| Computational Studies | Photochemical synthesis of pyrrolizidinones | Suggested a mechanism for intramolecular [2+2]-cycloaddition of imino-alkynes. nih.gov |

| Mechanistic Studies | Ring-opening of photogenerated azetidinols | Ring opening is facilitated by electron-deficient ketones and depends on the basicity of the azetidine. beilstein-journals.org |

| Mechanistic Studies | N-substituted azetidines with pendant amides | Elucidated an acid-mediated intramolecular ring-opening decomposition mechanism. acs.org |

Predicting Molecular Descriptors for Scaffold Optimization

In modern drug discovery, the optimization of a molecular scaffold, such as the azetidine ring system, relies heavily on computational methods to predict key molecular descriptors. These descriptors quantify the physicochemical and pharmacokinetic properties of a molecule, allowing for in silico assessment and prioritization before synthesis. nih.gov For azetidine-based scaffolds, which are increasingly prominent in medicinal chemistry, predicting these properties is essential for developing lead-like molecules, particularly for challenging targets like the central nervous system (CNS). nih.govacs.org

A variety of molecular descriptors can be calculated to guide scaffold optimization. Simple, yet powerful, descriptors include molecular weight (MW), lipophilicity (LogP), topological polar surface area (TPSA), the number of rotatable bonds, and hydrogen bond donors/acceptors (HBD/HBA). nih.gov These parameters are critical for predicting properties like solubility, membrane permeability, and oral bioavailability. nih.gov For instance, CNS-targeted libraries often have stringent requirements for these descriptors to ensure blood-brain barrier penetration. nih.gov

Advanced computational tools and methodologies are employed to predict these descriptors and establish Quantitative Structure-Activity Relationships (QSAR). Software like the Mordred descriptor calculator can transform molecular structures into a large set of quantitative descriptors (over 1600), which can then be used to build predictive models for properties like toxicity. mdpi.com Feature selection algorithms, such as the binary ant colony optimization (BACO) approach, can identify the most significant descriptors from this vast pool to create robust prediction models. mdpi.com For azetidine scaffolds, such models can help chemists modify the structure—for example, by adjusting ring counts or the hydrophobic surface area—to mitigate predicted toxicity or improve other ADME (absorption, distribution, metabolism, and excretion) properties. mdpi.com Online tools like SwissADME are also widely used to predict a wide range of physicochemical properties and drug-likeness parameters. researchgate.net

The table below presents key molecular descriptors and their importance in optimizing azetidine-based scaffolds for drug discovery.

| Molecular Descriptor | Symbol | Importance in Scaffold Optimization |

| Molecular Weight | MW | Influences size, solubility, and permeability; typically kept <500 g/mol for drug-likeness. researchgate.net |

| Lipophilicity (Logarithm of Partition Coefficient) | LogP | Affects solubility, permeability, and metabolism; optimal range is crucial for drug efficacy. researchgate.net |

| Topological Polar Surface Area | TPSA | Correlates with hydrogen bonding potential and membrane permeability. nih.govnih.gov |

| Hydrogen Bond Donors | HBD | Key parameters in Lipinski's rule of five for predicting drug-likeness. nih.gov |

| Hydrogen Bond Acceptors | HBA | Key parameters in Lipinski's rule of five for predicting drug-likeness. nih.gov |

| Number of Rotatable Bonds | Relates to molecular flexibility and binding affinity to target receptors. researchgate.net |

Future Research Directions for 2s,3r 2 Methylazetidin 3 Ol

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of enantiomerically pure azetidines, particularly those with multiple stereocenters like (2S,3R)-2-methylazetidin-3-ol, remains a significant challenge. Future research will likely focus on developing more efficient, sustainable, and stereoselective synthetic routes.

Current methods for constructing the azetidine (B1206935) ring often involve multi-step sequences. Key strategies include the cyclization of amino alcohols, ring contractions of larger heterocycles, and cycloaddition reactions. pageplace.demagtech.com.cn However, many of these approaches suffer from limitations such as the need for stoichiometric chiral auxiliaries, harsh reaction conditions, or the use of hazardous reagents.

Future methodologies are expected to pivot towards catalytic and asymmetric approaches. For instance, the development of metal-catalyzed reactions, such as the gold-catalyzed oxidative cyclization used for chiral azetidin-3-ones, could be adapted for the synthesis of 2,3-disubstituted azetidines. nih.gov Similarly, copper-catalyzed asymmetric boryl allylation of azetines presents a powerful strategy for the diastereoselective and enantioselective synthesis of 2,3-disubstituted azetidines, which could be a pathway to this compound precursors. acs.org Exploring greener routes that minimize waste and utilize renewable starting materials will also be a critical goal to enhance the sustainability of its production.

Table 1: Comparison of Potential Synthetic Strategies

| Synthetic Approach | Potential Advantages | Key Research Goal for this compound |

|---|---|---|

| Asymmetric Catalysis | High enantioselectivity, reduced waste | Development of a catalyst for direct, stereocontrolled cyclization. |

| Chemoenzymatic Synthesis | High stereospecificity, mild conditions | Identification of enzymes for kinetic resolution or desymmetrization. |

| Flow Chemistry | Improved safety, scalability, and reaction control | Optimization of a continuous-flow process for key cyclization steps. |

Exploration of New Reactivity Modes for Functionalization

The inherent ring strain of the azetidine core in this compound imparts unique reactivity that can be harnessed for further molecular elaboration. Future research will focus on discovering and controlling new transformations of this scaffold.

The hydroxyl group at the C3 position is a prime site for functionalization. However, more innovative research is directed towards leveraging the ring strain. For example, a significant area of future exploration is the controlled rearrangement of the azetidine ring. Studies have shown that 3-hydroxyazetidines can undergo a novel rearrangement cascade to form highly substituted 2-oxazolines. acs.orgnih.govworktribe.com Applying and controlling this type of rearrangement for this compound could provide access to entirely new classes of chiral heterocyclic compounds.

Another promising frontier is the direct functionalization of the C-H bonds of the azetidine ring. rsc.org Developing regioselective and stereoselective C-H activation methods would allow for the introduction of new substituents without pre-functionalization, dramatically increasing synthetic efficiency. Research into selective lithiation and subsequent reaction with electrophiles could also unlock new pathways for derivatization at specific positions on the ring. researchgate.net

Table 2: Potential Functionalization Reactions

| Reaction Type | Target Position | Potential Outcome |

|---|---|---|

| Ring Rearrangement | Azetidine Ring | Access to chiral 2-oxazolines and other heterocycles. worktribe.com |

| C-H Arylation | C4 Position | Direct introduction of aryl groups to the azetidine backbone. rsc.org |

| Mitsunobu Reaction | C3-OH Group | Inversion of stereochemistry or introduction of various nucleophiles. |

Expansion of Applications as a Chiral Building Block in Diverse Synthetic Endeavors

As a chiral building block, this compound provides a rigid scaffold with defined spatial orientation of its substituents (methyl and hydroxyl groups). This makes it an ideal starting point for the synthesis of complex molecules, particularly those with biological activity.

The azetidine motif is found in numerous natural products and pharmaceuticals, where it often serves as a bioisostere for other cyclic or acyclic structures. rsc.org Future applications will involve incorporating the this compound core into novel drug candidates. Its defined stereochemistry is crucial, as different stereoisomers of a drug can have vastly different pharmacological effects.

Furthermore, this compound can be used in the synthesis of non-natural, constrained amino acids and peptides. acs.org The rigid azetidine ring can induce specific secondary structures in peptides, a property that is highly valuable in medicinal chemistry for designing potent and selective enzyme inhibitors or receptor ligands. Expanding its use in diversity-oriented synthesis will allow for the creation of libraries of novel, complex molecules for high-throughput screening and drug discovery. The stereochemically defined nature of this building block ensures that these libraries are composed of discrete, characterizable compounds, accelerating the discovery of new bioactive agents. nih.gov

Table 3: List of Compound Names

| Compound Name |

|---|

| This compound |

| Azetidin-3-one (B1332698) |

Q & A

Basic: How is the stereochemical configuration of (2S,3R)-2-methylazetidin-3-ol determined experimentally?

Methodological Answer:

The absolute configuration is confirmed via X-ray crystallography of single crystals or NMR with chiral derivatizing agents (e.g., Mosher’s acid). For relative configuration, nuclear Overhauser effect (NOE) spectroscopy and coupling constant analysis (J-values) in -NMR differentiate axial/equatorial substituents. The Cahn-Ingold-Prelog (CIP) priority rules assign S/R descriptors based on substituent electronegativity and spatial arrangement .

Basic: What synthetic strategies are used to prepare this compound?

Methodological Answer:

Common routes include:

- Ring-closing reactions : Cyclization of β-amino alcohols (e.g., 3-amino-2-methyl-1,3-propanediol derivatives) using Mitsunobu conditions (DIAD, PPh) or Burgess reagent.

- Enantioselective synthesis : Asymmetric hydrogenation of azetidinone precursors followed by hydroxylation.

- Protecting group strategies : Use of tert-butoxycarbonyl (Boc) for the amine and acetyl/silyl ethers for the hydroxyl group to prevent side reactions during synthesis .

Advanced: How can enantiomeric purity be optimized during synthesis?

Methodological Answer:

- Chiral chromatography : Use HPLC with chiral stationary phases (e.g., Chiralpak AD-H) and hexane/isopropanol gradients to separate diastereomers.

- Enzymatic resolution : Lipases or esterases selectively hydrolyze one enantiomer.

- Crystallization-induced asymmetric transformation : Recrystallize in chiral solvents to enrich the desired enantiomer. Monitor purity via optical rotation and -NMR splitting patterns .

Advanced: How to resolve contradictory stereochemical assignments from NMR and computational models?

Methodological Answer:

- Cross-validate using X-ray crystallography (gold standard) and electronic circular dichroism (ECD) .

- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to predict NMR chemical shifts and compare with experimental data.

- Re-examine NOESY correlations for spatial proximity evidence. Contradictions often arise from flexible conformers or solvent effects .

Basic: What analytical techniques confirm the structure and purity of this compound?

Methodological Answer:

- HPLC-MS : Reverse-phase C18 column with ESI-MS detection (expected [M+H]: m/z 118.1).

- NMR spectroscopy : Key signals include δ~3.5–4.5 ppm (azetidine ring protons) and δ~1.2–1.5 ppm (methyl group).

- Chiral GC : Confirm enantiopurity using β-cyclodextrin columns .

Advanced: How does the compound’s stability vary under different pH conditions?

Methodological Answer:

- Acidic conditions (pH < 3) : Risk of ring-opening via nucleophilic attack on the azetidine.

- Basic conditions (pH > 10) : Hydroxyl group deprotonation may alter reactivity.

- Stability testing : Use accelerated degradation studies (40°C/75% RH) with UPLC monitoring. Lyophilization or storage at -20°C in anhydrous DMSO is recommended for long-term stability .

Advanced: What role does this compound play in medicinal chemistry?

Methodological Answer:

- β-lactam precursor : Used to synthesize carbapenem antibiotics via ring expansion.

- Enzyme inhibition : The hydroxyl and methyl groups interact with catalytic residues in serine hydrolases (e.g., fatty acid amide hydrolase).

- SAR studies : Methyl substitution at C2 enhances metabolic stability compared to unsubstituted analogs .

Basic: What protecting groups are suitable for functional groups in this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.